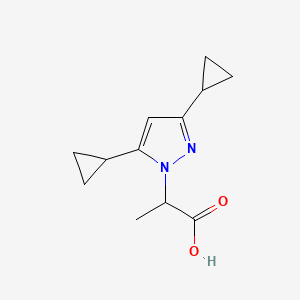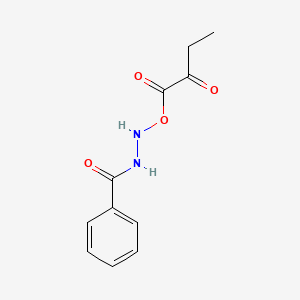
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid
概要
説明
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propanoic acid, or DCPP, is an organic compound belonging to the pyrazole family of compounds. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms, one nitrogen atom and one oxygen atom. DCPP is an important class of pyrazole derivatives that have been extensively studied due to their versatile applications in organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
DCPP has been widely studied as a potential drug target due to its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used as a synthetic intermediate in the preparation of various pharmaceuticals, including anti-cancer drugs, anti-bacterial agents, and anti-inflammatory drugs. In addition, DCPP has been used in the synthesis of various organic compounds, including dyes, pigments, and catalysts.
作用機序
The mechanism of action of DCPP is not fully understood. However, it is believed that DCPP binds to specific proteins in the cell membrane, which leads to the inhibition of certain cellular processes. It is also believed that DCPP may interact with enzymes involved in the biosynthesis of certain proteins, resulting in the inhibition of their activity.
生化学的および生理学的効果
DCPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-bacterial properties. In addition, DCPP has been found to have anti-tumor activities, and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using DCPP in laboratory experiments include its low cost, ease of synthesis, and versatility in applications. Its low cost makes it an attractive option for researchers who are working with limited budgets. Furthermore, its ease of synthesis makes it a viable option for researchers who are looking to quickly and easily synthesize compounds for their experiments. However, there are some limitations to using DCPP in laboratory experiments, such as its instability in the presence of light and heat, and its potential to form toxic by-products.
将来の方向性
For research on DCPP include further exploration of its anti-tumor activities, elucidation of its mechanism of action, and investigation of its potential for use in the development of new drugs and therapeutics. Additionally, further research could be conducted on the synthesis and optimization of DCPP for use in laboratory experiments. Finally, research could be conducted on the potential toxicity of DCPP, as well as its potential for use in the treatment of various diseases.
特性
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7(12(15)16)14-11(9-4-5-9)6-10(13-14)8-2-3-8/h6-9H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZYXVTYHZUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)